(3S,6S)-3-Amino-6-(fluoromethyl)piperidin-2-one is a piperidine derivative characterized by the presence of an amino group and a fluoromethyl substituent on the piperidine ring. This compound is significant in medicinal chemistry due to its potential applications in drug development and as a building block for various pharmaceuticals.
This compound can be synthesized through various chemical methodologies that involve the modification of piperidine or related structures. The exploration of its properties and reactions has been documented in several chemical databases and scientific literature, including PubChem and related publications.
The synthesis of (3S,6S)-3-Amino-6-(fluoromethyl)piperidin-2-one can be approached through several methods:
Technical details regarding the reaction conditions, such as temperature, solvent choice, and reaction time, are crucial for optimizing yield and purity.
The molecular structure of (3S,6S)-3-Amino-6-(fluoromethyl)piperidin-2-one features:
The compound's stereochemistry is defined by the (3S,6S) configuration, indicating specific spatial arrangements that are critical for its biological activity.
(3S,6S)-3-Amino-6-(fluoromethyl)piperidin-2-one can participate in various chemical reactions:
These reactions are essential for modifying the compound for further applications in medicinal chemistry.
The mechanism of action for (3S,6S)-3-Amino-6-(fluoromethyl)piperidin-2-one is largely dependent on its interactions with biological targets.
Data from biological assays would provide insights into its efficacy and safety profile.
Relevant data on reactivity patterns and stability under various conditions are essential for practical applications.
(3S,6S)-3-Amino-6-(fluoromethyl)piperidin-2-one has potential applications in:
The exploration of this compound's properties and reactions continues to be an area of active research within medicinal chemistry and drug design fields.
The systematic IUPAC name “(3S,6S)-3-Amino-6-(fluoromethyl)piperidin-2-one” precisely defines the compound’s core structure and absolute configuration. The parent scaffold is a piperidin-2-one ring, a six-membered lactam where position 1 is the amide nitrogen, position 2 is the carbonyl carbon, and positions 3-6 constitute the remaining aliphatic carbons. The prefix “(3S,6S)” denotes the stereochemical configuration at the chiral centers: both C3 and C6 adopt S-absolute configuration. This specificity is critical as enantiomers or diastereomers exhibit distinct pharmacodynamic and pharmacokinetic behaviors. The substituents include an amino group (-NH₂) at C3 and a fluoromethyl group (-CH₂F) at C6. The C3 amino group exists primarily in the protonated form under physiological conditions, enhancing water solubility and enabling salt formation (e.g., hydrochlorides), as observed in structurally related piperidinones like (3S,6S)-3-amino-6-methyl-piperidin-2-one hydrochloride [2] [7].
The (3S,6S) configuration imposes specific conformational constraints on the piperidinone ring. The equatorial orientation of the C6 fluoromethyl group minimizes steric strain, while the C3 amino group can participate in intramolecular hydrogen bonding with the C2 carbonyl oxygen. This bonding stabilizes a half-chair conformation, optimizing the molecule for target binding. Stereochemical inversion at C3 or C6 drastically alters bioactivity; for example, the (3R,6S) diastereomer of 3-amino-6-methylpiperidin-2-one shows distinct physicochemical properties and biological interactions [7]. The fluoromethyl group’s electronegativity also induces a dipole moment, enhancing binding affinity to complementary enzymatic pockets compared to non-fluorinated analogs like 6-methylpiperidinone [4] [7].
Table 1: Stereochemical and Structural Features of Key Piperidinone Derivatives
Compound Name | Stereochemistry | C6 Substituent | C3 Functional Group | Molecular Formula |
---|---|---|---|---|
(3S,6S)-3-Amino-6-(fluoromethyl)piperidin-2-one | (3S,6S) | -CH₂F | -NH₂ | C₆H₁₁FN₂O |
(3S,6S)-3-Amino-6-methyl-piperidin-2-one hydrochloride | (3S,6S) | -CH₃ | -NH₃⁺Cl⁻ | C₆H₁₃ClN₂O |
(3R,6S)-3-Amino-6-methylpiperidin-2-one | (3R,6S) | -CH₃ | -NH₂ | C₆H₁₂N₂O |
3-Amino-6-(trifluoromethyl)piperidin-2-one | Not specified | -CF₃ | -NH₂ | C₆H₉F₃N₂O |
(3S,6S)-3-Amino-6-(fluoromethyl)piperidin-2-one belongs to the 3-aminopiperidin-2-one subclass of piperidine derivatives, a privileged scaffold in drug discovery. Piperidine rings serve as versatile building blocks due to their ability to adopt both chair and boat conformations, facilitating diverse receptor interactions. The 2-one (δ-lactam) moiety introduces a planar, hydrogen-bond-accepting carbonyl group, while the C3 amino group acts as a hydrogen bond donor. This bifunctional character enables the molecule to act as a molecular scaffold or a pharmacophore anchor in bioactive compounds. For instance, piperidinone cores are integral to fentanyl-type opioid analgesics (e.g., 4-anilidopiperidines) [5] and CGRP receptor antagonists for migraine therapy (e.g., piperidinone carboxamide azaindanes) [3].
The fluoromethyl substituent at C6 enhances this scaffold’s utility. Fluorine’s high electronegativity and small atomic radius impart metabolic stability, lipophilicity modulation, and dipole interactions. Compared to non-fluorinated analogs like (3S,6S)-3-amino-6-methylpiperidin-2-one (LogP ≈ -0.5), the fluoromethyl derivative exhibits slightly increased lipophilicity (estimated LogP ≈ -0.2), improving membrane permeability while retaining water solubility via the amino group. The -CH₂F group is also resistant to oxidative metabolism, unlike hydroxymethyl groups, prolonging half-life. This aligns with trends observed in 6-(trifluoromethyl)piperidin-2-ones, where the -CF₃ group significantly boosts metabolic stability and binding affinity to kinase targets [4]. Computational analyses (e.g., molecular docking) suggest the fluoromethyl group engages in weak hydrogen bonding (C-H···O/N) or orthogonal multipolar interactions with aromatic residues in enzyme binding sites, a feature exploited in sirtuin modulators and β-secretase inhibitors [6] [8].
Table 2: Role of Piperidinone Scaffolds in Bioactive Compounds
Therapeutic Area | Example Compound Class | Key Structural Features | Biological Target |
---|---|---|---|
Analgesia | Fentanyl & 4-Anilidopiperidines | 4-Anilido group on piperidine | μ-Opioid receptor |
Migraine Therapy | Piperidinone carboxamide azaindanes | Piperidinone linked to azaindane via carboxamide | CGRP Receptor |
Neurodegenerative Disease | Pyrano[3,4-d][1,3]oxazin-thiazoles | Piperidinone fused with oxazine-thiazole | β-Secretase (BACE1) |
Oncology & Inflammation | Thieno[3,2-d]pyrimidine-6-carboxamides | Piperidinone coupled to heterocyclic carboxamide | Sirtuins (SIRT1/2/3) |
The synthetic exploration of chiral 3-aminopiperidin-2-ones accelerated in the early 2000s, driven by their utility in peptidomimetics and CNS-active agents. Early routes to racemic 3-aminopiperidinones relied on cyclization of δ-amino esters or reductive amination of keto acids, but suffered from low stereoselectivity. The advent of asymmetric catalysis and chiral pool strategies enabled enantioselective synthesis. For example, (3S,6S)-3-amino-6-methylpiperidin-2-one hydrochloride became commercially available via resolution or enantioselective hydrogenation [2] [7]. The introduction of fluorine at C6 emerged later, leveraging advances in electrophilic fluorination and fluoroalkylation. A key breakthrough was the use of chiral auxiliaries (e.g., Evans oxazolidinones) or catalytic asymmetric methods to install the (3S,6S) configuration with high diastereomeric excess (>95%) [4] [7].
Industrial-scale synthesis prioritizes atom economy and continuous-flow processes. A representative route to (3S,6S)-3-amino-6-(fluoromethyl)piperidin-2-one involves:
Table 3: Evolution of Synthetic Approaches to Chiral 3-Amino-6-substituted Piperidin-2-ones
Synthetic Era | Key Methodology | Representative Conditions | Yield/Selectivity | Limitations |
---|---|---|---|---|
1980s-1990s | Racemic Cyclization | H₂SO₄, 80°C, 12 h | 65% yield, racemic | Low stereoselectivity |
Late 1990s | Diastereomeric Resolution | Tartaric acid salts, recrystallization | 40% yield, 90% de | Low efficiency |
Early 2000s | Chiral Auxiliary-Mediated Synthesis | Evans oxazolidinone, LDA, alkylation, hydrolysis | 75% yield, >95% de | Multi-step, high cost |
2010s-Present | Catalytic Asymmetric Hydrogenation | Pd/C or Ru-BINAP, H₂ pressure | 85% yield, >99% ee | Requires specialized catalysts |
2015-Present | Continuous-Flow Synthesis | Microreactor, heterogeneous catalysis | 90% yield, >99% ee | High initial equipment cost |
CAS No.: 71031-15-7
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.:
CAS No.: